molecular formula C12H14N2O4 B3240427 methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate CAS No. 143484-14-4

methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate

Cat. No.: B3240427
CAS No.: 143484-14-4
M. Wt: 250.25 g/mol
InChI Key: YNJPBYXXPDXCRM-VOTSOKGWSA-N
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Description

Methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate: is an organic compound with the molecular formula C12H14N2O4 It is characterized by the presence of a nitro group, a dimethylamino group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 4-nitrobenzoic acid and dimethylamine.

    Esterification: The 4-nitrobenzoic acid is esterified using methanol in the presence of a strong acid catalyst such as sulfuric acid to form methyl 4-nitrobenzoate.

    Formation of the Dimethylamino Group: The methyl 4-nitrobenzoate is then reacted with dimethylamine in the presence of a base such as sodium hydride to introduce the dimethylamino group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors for controlled esterification and vinylation reactions.

    Continuous Flow Systems: Employing continuous flow systems for the efficient introduction of the dimethylamino group.

    Purification: Utilizing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Aqueous sodium hydroxide, heat.

    Substitution: Electrophiles such as alkyl halides, in the presence of a base like sodium hydride.

Major Products Formed

    Amino Derivatives: From the reduction of the nitro group.

    Carboxylic Acids: From the hydrolysis of the ester group.

    Substituted Amines: From nucleophilic substitution reactions.

Scientific Research Applications

Methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.

    Material Science: Explored for its properties in the development of novel materials.

    Biological Studies: Studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate involves:

    Molecular Targets: The compound interacts with enzymes and receptors in biological systems.

    Pathways Involved: It may inhibit or activate specific biochemical pathways, depending on its structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(E)-2-(dimethylamino)ethenyl]-2-nitrobenzoate
  • Methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-aminobenzoate

Properties

IUPAC Name

methyl 3-[(E)-2-(dimethylamino)ethenyl]-4-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O4/c1-13(2)7-6-9-8-10(12(15)18-3)4-5-11(9)14(16)17/h4-8H,1-3H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJPBYXXPDXCRM-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C1=C(C=CC(=C1)C(=O)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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